molecular formula C9H9FO5S B6174166 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid CAS No. 2757916-51-9

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid

Cat. No.: B6174166
CAS No.: 2757916-51-9
M. Wt: 248.23 g/mol
InChI Key: RZCGSGHASVUECV-UHFFFAOYSA-N
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Description

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid is an organic compound that features a fluorosulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid typically involves the introduction of the fluorosulfonyl group onto a pre-existing benzoic acid derivative. One common method is the direct fluorosulfonylation of the corresponding benzoic acid using fluorosulfonyl radicals. This process can be achieved under photoredox catalytic conditions, which provide a controlled environment for the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as fluorosulfonylating agents is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid exerts its effects involves the reactivity of the fluorosulfonyl group. This group can form strong bonds with various nucleophiles, facilitating the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or polymer formation in materials science .

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Fluorides: Compounds like sulfonyl fluorides share the fluorosulfonyl group and exhibit similar reactivity.

    Benzoic Acid Derivatives: Other benzoic acid derivatives with different substituents can be compared in terms of reactivity and applications.

Uniqueness

5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid is unique due to the combination of the fluorosulfonyl group with the methoxy and methyl substituents on the benzoic acid core. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications .

Properties

CAS No.

2757916-51-9

Molecular Formula

C9H9FO5S

Molecular Weight

248.23 g/mol

IUPAC Name

5-fluorosulfonyl-2-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C9H9FO5S/c1-5-3-7(15-2)6(9(11)12)4-8(5)16(10,13)14/h3-4H,1-2H3,(H,11,12)

InChI Key

RZCGSGHASVUECV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)F)C(=O)O)OC

Purity

95

Origin of Product

United States

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